molecular formula C16H22N2O4 B13044883 Racemic-(5R,9R)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate

Racemic-(5R,9R)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate

Cat. No.: B13044883
M. Wt: 306.36 g/mol
InChI Key: AQKIUJPTWUBBJK-BZNIZROVSA-N
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Description

Racemic-(5R,9R)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is a racemic mixture, meaning it contains equal amounts of both enantiomers. The presence of a furan ring and a spirocyclic nonane core makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(5R,9R)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the furan ring. Common reagents used in the synthesis include tert-butyl carbamate, furan-2-carboxylic acid, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Racemic-(5R,9R)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature controls.

Major Products

Scientific Research Applications

Racemic-(5R,9R)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Racemic-(5R,9R)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with similar structures but different functional groups.

    Furan Derivatives: Compounds containing the furan ring but lacking the spirocyclic core.

    Diazaspiro Compounds: Compounds with similar diazaspiro structures but different substituents.

Uniqueness

Racemic-(5R,9R)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate is unique due to its combination of a spirocyclic core and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

tert-butyl (4R,5R)-4-(furan-2-yl)-1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C16H22N2O4/c1-15(2,3)22-14(20)18-7-6-16(10-18)11(9-17-13(16)19)12-5-4-8-21-12/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,17,19)/t11-,16+/m1/s1

InChI Key

AQKIUJPTWUBBJK-BZNIZROVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2(C1)[C@H](CNC2=O)C3=CC=CO3

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(CNC2=O)C3=CC=CO3

Origin of Product

United States

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